APETx2

Description

Properties

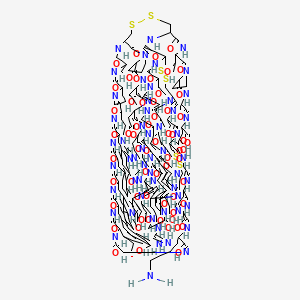

IUPAC Name |

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYILNFEUDIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H280N54O61S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4561 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling APETx2: A Potent and Selective Peptide Modulator of Acid-Sensing Ion Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

APETx2 is a 42-amino acid peptide toxin originally isolated from the venom of the sea anemone Anthopleura elegantissima.[1][2][3][4] This peptide has garnered significant interest within the scientific community for its potent and selective inhibition of acid-sensing ion channel 3 (ASIC3), a key player in pain perception.[1][2][3] This technical guide provides a comprehensive overview of the origin, biochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its isolation, characterization, and functional analysis are presented to facilitate further research and drug development efforts targeting ASICs.

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and neuronal degeneration. The discovery of selective modulators of specific ASIC subtypes is crucial for elucidating their precise roles and for developing novel therapeutics. This compound, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a valuable pharmacological tool due to its selective inhibition of ASIC3-containing channels.[1][2][3][4]

Origin and Discovery

This compound was first identified and characterized by a systematic screening of animal venoms for novel ion channel modulators.[1][3] Researchers isolated the peptide from aqueous extracts of the sea anemone Anthopleura elegantissima.[1][2][3][4] This marine invertebrate, commonly known as the aggregating anemone, is found in the intertidal zones of the Pacific coast of North America. The discovery of this compound highlighted the rich diversity of pharmacologically active compounds present in cnidarian venoms.

Biochemical Properties

This compound is a 42-amino acid peptide with a molecular weight of approximately 4558 Da.[3] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, contributing to its stable and compact three-dimensional structure.[1][3] The peptide has a basic isoelectric point (pI) of 9.59.[3]

Table 1: Biochemical Properties of this compound

| Property | Value | Reference |

| Source Organism | Anthopleura elegantissima | [1][2][3][4] |

| Number of Amino Acids | 42 | [1][3] |

| Molecular Weight (Da) | ~4558 | [3] |

| Disulfide Bridges | 3 | [1][3] |

| Isoelectric Point (pI) | 9.59 | [3] |

Mechanism of Action and Selectivity

This compound is a potent and selective inhibitor of homomeric and heteromeric acid-sensing ion channels containing the ASIC3 subunit.[1][2][3] It exerts its inhibitory effect by binding to the extracellular domain of the channel, thereby blocking proton-gated currents. The selectivity profile of this compound has been extensively characterized through electrophysiological studies.

Table 2: Inhibitory Activity (IC50) of this compound on Various Ion Channels

| Channel Subtype | IC50 Value | Cell Type | Reference |

| Rat ASIC3 | 63 nM | Xenopus oocytes & COS cells | [1][3] |

| Human ASIC3 | 175 nM | COS cells | [3] |

| Rat ASIC1a+3 | 2 µM | COS cells | [1][3] |

| Rat ASIC1b+3 | 0.9 µM | COS cells | [1][3] |

| Rat ASIC2b+3 | 117 nM | COS cells | [1][3] |

| Rat ASIC3-like (DRG neurons) | 216 nM | Rat DRG neurons | [1][3] |

| Rat Nav1.8 | 2.6 µM | Rat DRG neurons | [2] |

Note: this compound shows no significant effect on ASIC1a, ASIC1b, and ASIC2a homomeric channels.[1][3]

Experimental Protocols

Purification of Native this compound from Anthopleura elegantissima

The purification of this compound from its natural source involves a multi-step chromatographic process.

-

Homogenize whole Anthopleura elegantissima specimens in distilled water.

-

Centrifuge the homogenate to remove cellular debris.

-

Lyophilize the supernatant to obtain the crude venom extract.

-

Dissolve the crude extract in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 6.8).

-

Apply the sample to a gel permeation column (e.g., Sephadex G-50) equilibrated with the same buffer.

-

Elute the peptides with the same buffer and collect fractions.

-

Monitor the absorbance of the eluate at 280 nm to identify protein-containing fractions.

-

Pool the active fractions from the gel permeation step.

-

Apply the pooled sample to a cation exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM ammonium acetate, pH 6.8).

-

Wash the column with the equilibration buffer to remove unbound material.

-

Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Collect fractions and assay for activity.

-

Subject the active fractions from the cation exchange step to RP-HPLC for final purification.

-

Use a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the peak corresponding to this compound and verify its purity and identity by mass spectrometry.

Mass Spectrometry Analysis

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent, such as 50% acetonitrile/0.1% TFA.

-

Mass Spectrometry: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the peptide.

-

Peptide Sequencing: Perform tandem mass spectrometry (MS/MS) to determine the amino acid sequence of the peptide.

-

Disulfide Bridge Analysis: Use a combination of enzymatic digestion (e.g., with trypsin) and mass spectrometry under reducing and non-reducing conditions to identify the connectivity of the disulfide bridges.

Electrophysiological Recording

The functional activity of this compound on ASIC channels is typically assessed using the whole-cell patch-clamp technique on cells expressing the channel of interest.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., CHO or COS-7 cells) in standard growth medium.

-

Transfect the cells with plasmids encoding the desired ASIC subunit(s) using a standard transfection reagent.

-

Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

-

Allow 24-48 hours for channel expression.

-

-

Pipette and Solution Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.3 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Low pH Solution: Extracellular solution adjusted to the desired acidic pH (e.g., pH 6.0) with MES or HCl.

-

-

Whole-Cell Recording:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with the extracellular solution at pH 7.4.

-

Apply the low pH solution to evoke an inward current mediated by ASICs.

-

After obtaining a stable baseline current, co-apply this compound with the low pH solution to measure its inhibitory effect.

-

Construct a dose-response curve by applying a range of this compound concentrations and calculate the IC50 value.

-

Signaling Pathway

This compound directly interacts with the ASIC3 channel, which is a key component of the pain signaling pathway in sensory neurons. By inhibiting the influx of cations through ASIC3 in response to acidic stimuli, this compound can modulate neuronal excitability and reduce pain signals.

Conclusion

This compound, a peptide toxin from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3 channels. Its well-defined biochemical properties and mechanism of action make it an invaluable tool for studying the physiology and pharmacology of ASICs. The detailed experimental protocols provided in this guide are intended to support further research into this compound and its potential as a lead compound for the development of novel analgesics.

References

- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]

The Discovery and Characterization of APETx2: A Potent and Selective Modulator of Acid-Sensing Ion Channels from the Sea Anemone Anthopleura elegantissima

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool for the study of acid-sensing ion channels (ASICs), particularly the ASIC3 subtype.[1][2][3][4] This 42-amino acid peptide, stabilized by three disulfide bridges, demonstrates potent and selective inhibition of homomeric ASIC3 and various ASIC3-containing heteromeric channels.[1][3][4][5] Its discovery has significantly advanced our understanding of the physiological roles of ASICs in pain perception and has positioned this compound as a promising lead compound for the development of novel analgesics.[6][7] This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[8] They are implicated in a variety of physiological and pathological processes, including pain sensation, mechanotransduction, and neuronal degeneration.[8] The ASIC3 subtype is of particular interest as it is highly expressed in sensory neurons and is activated by the modest pH drops that occur in inflamed or ischemic tissues, suggesting a key role in pain signaling.[1][7] The identification of selective modulators of ASICs has been a significant challenge, hindering the elucidation of their specific functions. The discovery of this compound from the sea anemone Anthopleura elegantissima provided a breakthrough in the field, offering a potent and selective tool to probe the function of ASIC3-containing channels.[1][3][4]

Discovery and Physicochemical Properties

This compound was identified through a systematic screening of various animal venoms for activity against ASIC3 channels.[1][3][4] A peptide fraction from the sea anemone Anthopleura elegantissima exhibited significant inhibitory effects on rat ASIC3 currents expressed in Xenopus oocytes.[1] Subsequent bioassay-guided purification led to the isolation of this compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD | [9] |

| Number of Amino Acids | 42 | [1][2][3] |

| Molecular Weight | 4561.06 Da | [9] |

| Molecular Formula | C196H280N54O61S6 | [9] |

| Disulfide Bridges | 3 (Cys4-Cys37, Cys6-Cys30, Cys20-Cys38) | [9][10] |

| Structure | Compact disulfide-bonded core with a four-stranded β-sheet | [10][11][12] |

Mechanism of Action and Selectivity

This compound is a potent and selective inhibitor of ASIC3 and ASIC3-containing heteromeric channels.[1][2][3][4][8] It acts on the extracellular side of the channel, reversibly inhibiting the peak current of ASIC3 without affecting the sustained component of the current.[1][2] Notably, this compound does not alter the unitary conductance of the channel.[1][5] While highly selective for ASIC3-containing channels, this compound has also been shown to inhibit NaV1.8 and NaV1.2 channels at higher concentrations.[2][9][13]

Table 2: Inhibitory Activity (IC50) of this compound on Various Ion Channels

| Channel Subtype | Species | IC50 | Reference(s) |

| Homomeric ASIC3 | Rat | 63 nM | [1][2][3][13] |

| Human | 175 nM | [1][2][9][13] | |

| Heteromeric ASIC2b + ASIC3 | Rat | 117 nM | [1][2][3][10] |

| Heteromeric ASIC1b + ASIC3 | Rat | 0.9 µM (900 nM) | [1][2][3][10] |

| Heteromeric ASIC1a + ASIC3 | Rat | 2 µM | [1][2][3][10] |

| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][3][5][10] |

| NaV1.8 | 55 nM | [2][9][13] | |

| NaV1.2 | 114 nM | [2][9][13] | |

| Homomeric ASIC1a, ASIC1b, ASIC2a | Rat | No effect | [1][3] |

| Heteromeric ASIC2a + ASIC3 | Rat | No effect | [1][3][10] |

Experimental Protocols

This section details the key experimental methodologies used in the discovery and characterization of this compound.

Purification of this compound from Anthopleura elegantissima

The purification of this compound is a multi-step process designed to isolate the peptide from a crude venom extract.[1]

-

Step 1: Crude Venom Extraction: A crude water-methanol extract is prepared from the sea anemone Anthopleura elegantissima.[1]

-

Step 2: Anion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography on a QAE Sephadex A-25 column, eluted with ammonium acetate (pH 8.3).[1]

-

Step 3: Gel Filtration: The resulting fractions are further purified by gel filtration on a Sephadex G50 column in 1 M acetic acid.[1]

-

Step 4: Bioassay-Guided Fractionation: Fractions are screened for inhibitory activity on ASIC3 channels expressed in Xenopus oocytes.[1]

-

Step 5: Reversed-Phase and Cation-Exchange Chromatography: The active fractions are purified to homogeneity using reversed-phase and cation-exchange chromatography.[1]

Electrophysiological Characterization

The functional properties of this compound are primarily determined using electrophysiological techniques.

This technique is used for the initial screening and characterization of this compound's effect on heterologously expressed ASIC channels.

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC subunits.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

-

Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Channel Activation and Inhibition: ASIC currents are elicited by a rapid change in the extracellular pH of the perfusion solution. To test for inhibition, this compound is pre-applied to the oocyte for a defined period before the acidic stimulus.

This technique provides a more detailed analysis of this compound's effects on ASIC channels in a mammalian expression system.

-

Cell Culture and Transfection: COS cells are cultured and transiently transfected with plasmids encoding the desired ASIC subunits.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction, allowing for electrical access to the entire cell.

-

Recording and Drug Application: The cell is voltage-clamped, and currents are recorded in response to changes in extracellular pH, with and without the application of this compound.

References

- 1. scispace.com [scispace.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 4. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

- 5. Sea Anemone Venom Solutions - Creative Proteomics [creative-proteomics.com]

- 6. health.uconn.edu [health.uconn.edu]

- 7. criver.com [criver.com]

- 8. saspublishers.com [saspublishers.com]

- 9. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 10. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]

- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to APETx2: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

APETx2 is a 42-amino-acid peptide toxin isolated from the sea anemone Anthopleura elegantissima. It has garnered significant interest within the scientific community as a potent and selective blocker of the acid-sensing ion channel 3 (ASIC3).[1][2] ASIC3 channels are implicated in pain perception, particularly in the context of tissue acidosis associated with inflammation and ischemia.[3] The specificity of this compound for ASIC3 makes it an invaluable pharmacological tool for studying the physiological roles of this channel and a promising lead compound for the development of novel analgesics. This guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and functional properties of this compound, along with detailed experimental protocols for its characterization.

Core Data Summary

Physicochemical Properties and Amino Acid Sequence

This compound is a basic peptide with a theoretical isoelectric point (pI) of 9.59.[1] Its full amino acid sequence was determined by N-terminal Edman degradation.[4] The measured monoisotopic mass of 4557.96 Da aligns closely with the calculated mass from its sequence (4557.88 Da), indicating a free C-terminal carboxylic acid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Count | 42 | [1] |

| Molecular Weight | 4561.06 Da | |

| Formula | C196H280N54O61S6 | |

| Theoretical pI | 9.59 | [1] |

| Extinction Coefficient (280 nm) | 11170 M⁻¹cm⁻¹ | [4] |

Table 2: Amino Acid Sequence of this compound

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |

| 1 | Gly | G |

| 2 | Thr | T |

| 3 | Ala | A |

| 4 | Cys | C |

| 5 | Ser | S |

| 6 | Cys | C |

| 7 | Gly | G |

| 8 | Asn | N |

| 9 | Ser | S |

| 10 | Lys | K |

| 11 | Gly | G |

| 12 | Ile | I |

| 13 | Tyr | Y |

| 14 | Trp | W |

| 15 | Phe | F |

| 16 | Tyr | Y |

| 17 | Arg | R |

| 18 | Pro | P |

| 19 | Ser | S |

| 20 | Cys | C |

| 21 | Pro | P |

| 22 | Thr | T |

| 23 | Asp | D |

| 24 | Arg | R |

| 25 | Gly | G |

| 26 | Tyr | Y |

| 27 | Thr | T |

| 28 | Gly | G |

| 29 | Ser | S |

| 30 | Cys | C |

| 31 | Arg | R |

| 32 | Tyr | Y |

| 33 | Phe | F |

| 34 | Leu | L |

| 35 | Gly | G |

| 36 | Thr | T |

| 37 | Cys | C |

| 38 | Cys | C |

| 39 | Thr | T |

| 40 | Pro | P |

| 41 | Ala | A |

| 42 | Asp | D |

Three-Dimensional Structure and Disulfide Bridges

The three-dimensional structure of this compound was determined by two-dimensional ¹H-NMR spectroscopy and is available in the Protein Data Bank under the accession code 1WXN.[3] The peptide adopts a compact, disulfide-bonded core composed of a four-stranded β-sheet, classifying it as an all-β toxin.[3] This structural motif is common among peptide toxins found in animal venoms.[3] The four β-strands encompass residues 3-6 (strand I), 9-14 (strand II), 28-32 (strand III), and 35-39 (strand IV).[3]

The structure is stabilized by three disulfide bridges with the following connectivity: Cys4-Cys37, Cys6-Cys30, and Cys20-Cys38.[5]

Table 3: Disulfide Bridge Connectivity in this compound

| Cysteine Residue 1 | Cysteine Residue 2 |

| Cys4 | Cys37 |

| Cys6 | Cys30 |

| Cys20 | Cys38 |

Functional Activity: Inhibition of Ion Channels

This compound is a potent and selective inhibitor of homomeric and heteromeric ion channels containing the ASIC3 subunit. It acts on the external side of the channel and does not alter its unitary conductance.[1][2] In addition to its effects on ASIC3, this compound has been shown to inhibit certain voltage-gated sodium channels (NaV).[4]

Table 4: Inhibitory Activity (IC50) of this compound on Various Ion Channels

| Channel | Species | IC50 | Reference |

| Homomeric ASIC3 | Rat | 63 nM | [1][2] |

| Homomeric ASIC3 | Human | 175 nM | [4] |

| Heteromeric ASIC1a+3 | - | 2 µM | [1] |

| Heteromeric ASIC1b+3 | - | 0.9 µM (900 nM) | [1] |

| Heteromeric ASIC2b+3 | - | 117 nM | [1] |

| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][2] |

| NaV1.2 | - | 114 nM | [4] |

| NaV1.8 | - | 55 nM | [4] |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of action of this compound is the direct blockade of ASIC3 channels. In the presence of an acidic stimulus (protons), ASIC3 channels open, leading to an influx of cations (primarily Na+) and subsequent cell depolarization. This process is crucial in the generation of pain signals in sensory neurons. This compound binds to the extracellular domain of the ASIC3 channel, preventing its opening and thereby inhibiting the downstream signaling cascade.

This compound mechanism of action on the ASIC3 signaling pathway.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a multi-step process that begins with its isolation and purification, followed by structural elucidation and functional analysis.

Workflow for the purification and characterization of this compound.

Experimental Protocols

Purification of this compound from Anthopleura elegantissima

Note: This is a generalized protocol based on standard methods for peptide toxin purification.

-

Homogenization and Extraction:

-

Collect specimens of Anthopleura elegantissima.

-

Homogenize the tissue in an appropriate extraction buffer (e.g., 50% ethanol in water with 0.1% trifluoroacetic acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude venom extract.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to remove salts and hydrophilic impurities.

-

Elute the peptides with an increasing gradient of organic solvent (e.g., 40-80% acetonitrile in water with 0.1% TFA).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the eluted fractions using a C18 RP-HPLC column.

-

Employ a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions and test for activity on ASIC3 channels.

-

Pool active fractions and perform subsequent rounds of HPLC with a shallower gradient for final purification to homogeneity.

-

Determination of Amino Acid Sequence and Mass

-

Mass Spectrometry:

-

Determine the molecular mass of the purified peptide using MALDI-TOF or ESI-MS.

-

-

Edman Degradation:

-

Subject the purified peptide to automated Edman degradation to determine the N-terminal amino acid sequence.

-

Disulfide Bridge Analysis by Partial Reduction and Cyanylation

-

Partial Reduction:

-

Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration and incubate for a short period to achieve partial reduction.

-

Stop the reaction by acidification (e.g., adding formic acid).

-

Separate the partially reduced isomers by RP-HPLC.

-

-

Cyanylation and Cleavage:

-

Treat the isolated, partially reduced isomers with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) to cyanylate the free sulfhydryl groups.

-

Induce cleavage at the N-terminal side of the cyanylated cysteine residues by adjusting the pH to alkaline conditions (e.g., with ammonia).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide fragments by MALDI-TOF MS to identify the cleaved fragments and deduce the disulfide bond connectivity.

-

Three-Dimensional Structure Determination by NMR Spectroscopy

-

Sample Preparation:

-

Dissolve the purified peptide to a concentration of 0.5-1.0 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, pH 5.0).

-

-

NMR Data Acquisition:

-

Acquire a series of two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Essential spectra include:

-

Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to obtain distance restraints between protons that are close in space.

-

Correlation Spectroscopy (COSY) to identify scalar-coupled protons.

-

-

-

Structure Calculation:

-

Process the NMR spectra using appropriate software (e.g., NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY spectra.

-

Convert the NOE cross-peak intensities into upper distance restraints.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.

-

Refine the structures in a simulated water environment.

-

Functional Characterization by Electrophysiology

-

Heterologous Expression of ASIC3:

-

Subclone the cDNA for the desired ASIC3 subunit (e.g., rat or human) into an appropriate expression vector for Xenopus oocytes or mammalian cells (e.g., CHO or HEK293 cells).

-

For oocyte expression, synthesize cRNA in vitro.

-

Inject the cRNA into defolliculated Xenopus oocytes and incubate for 2-4 days to allow for channel expression.

-

For mammalian cell expression, transfect the cells with the expression vector and select for stable or transient expression.

-

-

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes:

-

Place an oocyte expressing ASIC3 in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Activate ASIC3 channels by rapidly switching the perfusion solution to one with an acidic pH (e.g., pH 6.0).

-

To determine the IC50, apply increasing concentrations of this compound to the bath solution prior to the acidic stimulus and measure the extent of current inhibition.

-

-

Patch-Clamp Recording of Mammalian Cells:

-

Culture transfected mammalian cells on glass coverslips.

-

Use the whole-cell patch-clamp configuration.

-

The extracellular solution should be a standard physiological saline, and the intracellular (pipette) solution should contain a physiological concentration of ions.

-

Obtain a gigaohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Record currents in response to a rapid change in extracellular pH, with and without the application of this compound.

-

Conclusion

This compound stands out as a critical tool for the investigation of ASIC3 channels. Its well-defined structure and specific mode of action provide a solid foundation for its use in basic research and as a template for the design of new therapeutic agents targeting pain. The detailed methodologies presented in this guide offer a framework for the comprehensive study of this compound and other peptide toxins.

References

- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]

- 3. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of APETx2 on ASIC3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to characterize the mechanism of action of APETx2, a peptide toxin from the sea anemone Anthopleura elegantissima, on the Acid-Sensing Ion Channel 3 (ASIC3).

Introduction to this compound and ASIC3

Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels involved in a variety of physiological processes, including pain perception, mechanosensation, and synaptic plasticity.[1][2] ASIC3, in particular, is predominantly expressed in peripheral sensory neurons and is a key player in detecting acidosis associated with tissue inflammation, ischemia, and injury, making it a significant target for analgesic drug development.[2][3][4]

This compound is a 42-amino acid peptide toxin, structurally constrained by three disulfide bridges, that has been identified as a potent and selective inhibitor of ASIC3.[5][6] Its ability to selectively block ASIC3-containing channels has made it an invaluable pharmacological tool for dissecting the physiological roles of these channels.[5][7]

Mechanism of Action: A Gating Modifier

This compound acts as a gating modifier of ASIC3 channels. It binds to the extracellular side of the channel and inhibits the channel's response to proton activation.[5][8] Key characteristics of its mechanism include:

-

Inhibition of the Peak Current: this compound potently inhibits the transient peak current elicited by a rapid drop in extracellular pH.[9][10]

-

No Effect on Sustained Current: The sustained component of the ASIC3 current, which is more prominent at very low pH (e.g., pH 4), is insensitive to this compound.[5][9]

-

No Change in Unitary Conductance: Single-channel recordings have demonstrated that this compound does not alter the conductance of individual ASIC3 channels.[5][11] Instead, it reduces the probability of channel opening in response to an acidic stimulus.

-

Reversibility: The inhibitory effect of this compound is rapid and fully reversible upon washout of the toxin.[5][12]

The proposed binding site for this compound on ASIC3 involves a cluster of aromatic and basic residues on the toxin's surface.[13][14] Computational modeling and mutagenesis studies suggest that this interaction occurs on the extensive extracellular domain of the ASIC3 subunit, though the precise "hot-spots" for binding are still under investigation.[3][15]

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value varies depending on the specific ASIC3 subunit composition and the species of origin.

| Channel Composition | Species | Expression System | IC50 | Reference(s) |

| Homomeric ASIC3 | Rat | COS Cells / Xenopus Oocytes | 63 nM | [5][6] |

| Rat | CHO Cells | 67 nM / 87 ± 9 nM | [12][16] | |

| Human | COS Cells | 175 nM | [5][9] | |

| Heteromeric ASIC1a+3 | Rat | COS Cells | 2 µM | [5][6][17] |

| Heteromeric ASIC1b+3 | Rat | COS Cells | 0.9 µM | [5][6][17] |

| Heteromeric ASIC2b+3 | Rat | COS Cells | 117 nM | [5][6][17] |

| ASIC3-like current | Rat | Dorsal Root Ganglion (DRG) Neurons | 216 nM / ~200 nM | [5][7][16] |

This compound exhibits high selectivity for ASIC3-containing channels. It has no significant effect on homomeric ASIC1a, ASIC1b, or ASIC2a channels, nor on heteromeric ASIC2a+3 channels.[5][6][8] However, it should be noted that at higher concentrations (micromolar range), this compound can inhibit voltage-gated sodium channels, particularly Nav1.8.[16]

Experimental Protocols

The characterization of the this compound-ASIC3 interaction relies on several key experimental techniques.

This is the primary method used to measure the macroscopic currents flowing through ASIC3 channels in response to pH changes and to quantify the inhibitory effect of this compound.

-

Cell Preparation: Chinese Hamster Ovary (CHO) or COS cells are stably or transiently transfected with the cDNA encoding the desired ASIC3 subunits. Primary cultures of sensory neurons, such as those from the dorsal root ganglia (DRG), are also used to study the toxin's effect on native channels.[5][12]

-

Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a holding potential, typically between -50 mV and -60 mV.[5][10][12]

-

Solutions:

-

Intracellular Solution (Pipette): Typically contains (in mM): KCl or K-Gluconate, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2-7.4.

-

Extracellular Solution (Bath): A standard physiological saline solution (e.g., Hank's Balanced Salt Solution) buffered with HEPES to pH 7.4.

-

-

Experimental Procedure:

-

A baseline ASIC3 current is established by rapidly perfusing the cell with an acidic solution (e.g., pH 6.0) from a resting pH of 7.4.[12]

-

The cell is then pre-incubated with a solution containing this compound at pH 7.4 for a short duration (e.g., 30 seconds).[5][10]

-

The acidic solution, now also containing this compound, is applied, and the resulting current is recorded.

-

The percentage of inhibition is calculated by comparing the peak current amplitude in the presence and absence of the toxin.

-

A concentration-response curve is generated by repeating this process with various concentrations of this compound to determine the IC50 value.[12]

-

This technique is used to identify the specific amino acid residues on both this compound and ASIC3 that are critical for their interaction.

-

Methodology: Specific amino acid codons in the cDNA of the toxin or the channel are altered using PCR-based methods. The mutated proteins are then expressed in a heterologous system (e.g., Xenopus oocytes or CHO cells).[18]

-

Analysis: The functional effect of the mutation is assessed using whole-cell electrophysiology. A significant change in the IC50 of this compound for the mutated channel, or a loss of activity for a mutated toxin, indicates that the altered residue is important for the interaction.[14][18] Computational alanine scanning can also be used to predict these "hot-spot" residues.[3]

Visualizations

Caption: ASIC3 activation by protons and its inhibition by this compound.

Caption: Workflow for determining the IC50 of this compound on ASIC3 channels.

Downstream Signaling and Implications

The activation of ASIC3 in sensory neurons leads to membrane depolarization, which can trigger action potentials and propagate pain signals to the central nervous system.[1][2] By inhibiting ASIC3, this compound effectively dampens this signaling cascade at an early stage. This mechanism underlies the observed analgesic properties of this compound in various preclinical models of acid-induced and inflammatory pain.[9][12]

The interaction of ASIC3 with scaffolding proteins like PSD-95 can modulate its surface expression and function, potentially within specialized membrane microdomains known as lipid rafts.[4] The interplay between this compound and these regulatory proteins is an area of ongoing research. Understanding these complex interactions is crucial for the development of novel, highly specific ASIC3 modulators for therapeutic use.

References

- 1. Acid-Sensing Ion Channels: Focus on Physiological and Some Pathological Roles in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico assessment of interaction of sea anemone toxin this compound and acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid-sensing ion channel 3 (ASIC3) cell surface expression is modulated by PSD-95 within lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]

- 7. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]

- 8. smartox-biotech.com [smartox-biotech.com]

- 9. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide this compound interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects [mdpi.com]

- 16. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutagenesis of the Peptide Inhibitor of ASIC3 Channel Introduces Binding to Thumb Domain of ASIC1a but Reduces Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

APETx2 as a Selective Inhibitor of Acid-Sensing Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-Sensing Ion Channels (ASICs) are key players in the perception of pain, particularly in conditions associated with tissue acidosis such as inflammation and ischemia.[1][2] The discovery of selective inhibitors for specific ASIC subtypes is crucial for dissecting their physiological roles and for the development of novel analgesic therapies.[3] APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective inhibitor of ASIC3-containing channels.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a peptide toxin crosslinked by three disulfide bridges, giving it a stable structure for interacting with its target ion channels.[6][7] It belongs to a family of sea anemone toxins that are known to modulate the activity of various ion channels.[8] Unlike other toxins that may target voltage-gated sodium or potassium channels, this compound exhibits a remarkable selectivity for ASIC3, a subtype predominantly expressed in sensory neurons and implicated in pain sensation.[6][8]

Mechanism of Action

This compound acts as a direct, reversible inhibitor of ASIC3-containing channels by binding to the extracellular side of the channel.[4][9] This interaction blocks the influx of cations, primarily Na+, that is normally triggered by a drop in extracellular pH.[3] An important characteristic of this compound's inhibitory action on homomeric ASIC3 channels is that it blocks the transient peak current without affecting the sustained plateau phase of the current.[4][10] The toxin does not alter the unitary conductance of the channel, suggesting it does not act as a simple pore blocker but rather as a gating modifier.[4][5]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against various homomeric and heteromeric ASIC subtypes, as well as other ion channels to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Channel | Species | IC50 | Notes | Reference(s) |

| ASIC Channels | ||||

| Homomeric ASIC3 | Rat | 63 nM | [4][9][11] | |

| Human | 175 nM | [10][11] | ||

| Heteromeric ASIC1a+3 | Rat | 2 µM | Lower affinity. | [4][9][12] |

| Heteromeric ASIC1b+3 | Rat | 0.9 µM (900 nM) | Lower affinity. | [4][10][12] |

| Heteromeric ASIC2b+3 | Rat | 117 nM | [4][9][12] | |

| ASIC3-like current in sensory neurons | Rat | 216 nM | Represents mixed ASIC3-containing channels. | [4][9][12] |

| Homomeric ASIC1a | Rat | No effect | [4][9] | |

| Homomeric ASIC1b | Rat | No effect | [4][9] | |

| Homomeric ASIC2a | Rat | No effect | [4][9] | |

| Heteromeric ASIC2a+3 | Rat | No effect | [4][12] | |

| Off-Target Channels | ||||

| NaV1.2 | Not specified | 114 nM | [10][13] | |

| NaV1.8 | Not specified | 55 nM | Also reported as ~2 µM in another source. | [10][12] |

| hERG (Kv11.1) | Human | Inhibition noted | Reduces maximal current and shifts activation. | [14] |

| Kv3.4 | Not specified | Partial inhibition at 3 µM | [4] |

Signaling Pathway and Inhibition

The following diagram illustrates the activation of ASIC3 by protons and its subsequent inhibition by this compound.

Caption: ASIC3 activation by protons and inhibition by this compound.

Experimental Protocols

The characterization of this compound's inhibitory effects on ASICs typically involves heterologous expression of ASIC subunits in systems like Xenopus laevis oocytes or mammalian cell lines (e.g., COS cells), followed by electrophysiological recordings.

Heterologous Expression of ASIC Channels

Objective: To express functional homomeric or heteromeric ASIC channels in a cellular system suitable for electrophysiology.

Materials:

-

Xenopus laevis oocytes or COS cells.

-

Plasmids containing cDNA for the desired ASIC subunits (e.g., rASIC3, hASIC3). For heteromers, co-expression vectors or co-injection of separate plasmids can be used.

-

Cell culture reagents (for COS cells) or oocyte preparation solutions.

-

Microinjection setup (for oocytes) or transfection reagents (for COS cells).

Protocol for Xenopus Oocytes:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Prepare cRNA for the desired ASIC subunits from linearized plasmids using an in vitro transcription kit.

-

Microinject the cRNA into the oocytes.

-

Incubate the oocytes for 2-4 days to allow for channel expression.

Protocol for COS Cells:

-

Culture COS cells to an appropriate confluency in a suitable medium.

-

Transfect the cells with the ASIC-containing plasmids using a standard transfection method (e.g., lipofection).

-

Allow 24-48 hours for channel expression. A marker gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.

Electrophysiological Recording

Objective: To measure the acid-evoked currents from expressed ASIC channels and quantify the inhibitory effect of this compound.

Materials:

-

Two-electrode voltage clamp (TEVC) setup for oocytes or patch-clamp setup for COS cells.

-

Recording electrodes and amplifiers.

-

Perfusion system for rapid solution exchange.

-

Recording solutions:

-

Standard bath solution (e.g., pH 7.4).

-

Acidic stimulating solution (e.g., pH 6.0 to 5.0).

-

This compound solutions of varying concentrations prepared in the standard bath solution.

-

Protocol (General):

-

Place an oocyte or a coverslip with transfected cells in the recording chamber and perfuse with the standard bath solution.

-

Establish a whole-cell recording configuration (TEVC for oocytes, whole-cell patch-clamp for cells) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Obtain a baseline current by perfusing with the standard bath solution.

-

To elicit a control current, rapidly switch the perfusion to the acidic stimulating solution for a few seconds until the current peaks and begins to desensitize.

-

Wash the cell with the standard bath solution until the current returns to baseline.

-

To test the effect of this compound, pre-incubate the cell with a specific concentration of this compound in the standard bath solution for a defined period (e.g., 30 seconds to 2 minutes).

-

While still in the presence of this compound, apply the acidic stimulating solution and record the resulting current.

-

Wash out the this compound with the standard bath solution to check for reversibility.

-

Repeat steps 6-8 for a range of this compound concentrations to generate a dose-response curve.

-

Analyze the data by measuring the peak amplitude of the acid-evoked currents in the absence and presence of the toxin. Fit the dose-response data to the Hill equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound.

Caption: Workflow for evaluating this compound inhibition of ASICs.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the role of ASIC3-containing channels in physiology and pathophysiology, particularly in the context of pain.[4] Its selectivity over other ASIC subtypes makes it instrumental in differentiating the contributions of various ASIC channels to acid-induced currents in native neurons.[4] While this compound has shown analgesic properties in preclinical models, its off-target effects on channels like NaV1.8 and hERG warrant consideration in the development of this compound-based therapeutics.[10][12][14] Future research will likely focus on structure-activity relationship studies to engineer this compound analogs with improved selectivity and pharmacokinetic properties, paving the way for novel pain therapies targeting ASIC3.[14]

References

- 1. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]

- 10. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]

- 11. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]

- 12. This compound Supplier: ASIC3 blocker I Smartox Biotechnology [smartox-biotech.com]

- 13. mdpi.com [mdpi.com]

- 14. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide this compound interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Profile of APETx2: A Technical Guide for Researchers

An In-depth Examination of the Structure, Function, and Therapeutic Potential of the Selective ASIC3 Inhibitor

Introduction

APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool for investigating the physiological roles of acid-sensing ion channels (ASICs), particularly the ASIC3 subtype.[1][2][3] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and drug development professionals working in the fields of ion channel pharmacology, pain research, and venom toxicology.

This compound is a 42-amino-acid peptide stabilized by three disulfide bridges, a structural feature common to many sea anemone toxins that target voltage-gated sodium and potassium channels.[1][2][4] However, this compound exhibits a distinct pharmacological profile, primarily acting as a potent and selective inhibitor of homomeric and heteromeric ASIC3 channels.[1][3][5][6] This specificity has made it an invaluable molecular probe for elucidating the contribution of ASIC3 to various physiological processes, most notably nociception and pain sensation associated with tissue acidosis.[3][7][8]

Molecular Structure and Physicochemical Properties

The three-dimensional structure of this compound has been determined by nuclear magnetic resonance (NMR) spectroscopy.[3][9] It adopts a compact, disulfide-bonded core structure composed of a four-stranded β-sheet, classifying it as an all-β toxin.[3] This structural scaffold is shared with other sea anemone toxins, yet subtle variations in amino acid sequence confer its unique selectivity for ASIC3 channels.[3]

Key Structural Features:

-

Disulfide Bridges: Three cross-linking cysteine residues[1][3][4]

-

Secondary Structure: Predominantly β-sheet[3]

Mechanism of Action: Selective Inhibition of ASIC3

This compound exerts its primary biological effect by directly inhibiting the activity of ASIC3 channels.[1][2] It acts on the extracellular side of the channel, leading to a reversible blockade of proton-gated currents.[1][2] A key characteristic of this compound's inhibitory action is that it does not alter the unitary conductance of the channel.[1][2] The toxin specifically blocks the transient peak of the ASIC3 current, while the sustained component remains largely unaffected.[4][5]

While highly selective for ASIC3, this compound also demonstrates activity against certain heteromeric channels containing the ASIC3 subunit.[1][4][5] Furthermore, at higher concentrations, this compound has been shown to inhibit the voltage-gated sodium channel Nav1.8, which is also implicated in pain pathways.[10][11][12] This off-target activity should be considered when interpreting experimental results, particularly in in vivo studies using high concentrations of the toxin.[11][12]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified across various ion channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Target Channel | Species | Expression System | IC50 Value | Reference |

| Homomeric ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [1][2][4] |

| Homomeric ASIC3 | Human | 175 nM | [4][5][13] | |

| Heteromeric ASIC2b+3 | Rat | 117 nM | [1][2][4] | |

| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [1][2][4] | |

| Heteromeric ASIC1a+3 | Rat | 2 µM | [1][2][4] | |

| ASIC3-like current | Rat | Primary sensory neurons | 216 nM | [1][2][4] |

Table 1: Inhibitory Activity of this compound on ASIC Channels

| Target Channel | Species | Expression System | IC50 Value | Reference |

| Nav1.8 | Rat | DRG neurons | 2.6 µM | [10][11][12] |

| Nav1.8 | 55 nM | [13] | ||

| Nav1.2 | 114 nM | [13] |

Table 2: Off-Target Inhibitory Activity of this compound

Experimental Protocols

The characterization of this compound's biochemical properties relies on a set of key experimental methodologies. Detailed protocols for these techniques are outlined below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the effect of this compound on ion channel currents.

Objective: To determine the IC50 of this compound on a specific ion channel subtype expressed in a heterologous system or primary cell culture.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.[11]

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.[11]

-

Fill pipettes with an appropriate internal solution (e.g., containing in mM: 120 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH).

-

The external solution should be a physiological saline buffer (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH).

-

-

Data Acquisition:

-

Establish a whole-cell recording configuration.

-

Clamp the cell membrane at a holding potential of -60 mV to -80 mV.[11]

-

Elicit ion channel currents by applying a voltage protocol or a rapid change in extracellular pH (for ASICs). For ASICs, a rapid drop in pH from 7.4 to a pH that elicits a maximal response (e.g., pH 6.0 or 5.0) is used to activate the channels.[4]

-

-

Toxin Application:

-

Dissolve this compound in the external solution to the desired concentrations.

-

Apply the toxin-containing solution to the cell using a perfusion system.[11]

-

Allow sufficient time for the toxin to equilibrate and exert its effect (typically 1-5 minutes).

-

-

Data Analysis:

-

Measure the peak current amplitude before and after toxin application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.[4]

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for the functional expression and characterization of ion channels.

Objective: To express and pharmacologically characterize ion channels in a robust heterologous expression system.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject cRNA encoding the target ion channel subunit(s) into the oocyte cytoplasm.

-

Incubate the oocytes for 2-7 days to allow for channel expression.

-

-

Recording Setup:

-

Place the oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Use a two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting currents.

-

-

Data Acquisition and Toxin Application:

-

Similar to the whole-cell patch-clamp protocol, elicit currents using appropriate stimuli (voltage steps or pH changes).

-

Apply this compound via the perfusion system at various concentrations.

-

-

Data Analysis:

-

Analyze the data as described for the patch-clamp experiments to determine the IC50.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the three-dimensional structure of this compound in solution.

Objective: To elucidate the solution structure of the this compound peptide.

Methodology:

-

Sample Preparation:

-

Produce a highly purified and concentrated sample of this compound (typically >1 mM). This can be achieved through synthetic peptide synthesis or recombinant expression followed by purification.

-

Dissolve the peptide in a suitable buffer, often containing D2O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.[3]

-

-

Structure Calculation:

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]

- 2. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]

- 3. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]

- 6. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. smartox-biotech.com [smartox-biotech.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

APETx2: A Technical Guide to its Role in Nociception Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a critical pharmacological tool in the study of pain, particularly in the context of nociception mediated by acid-sensing ion channels (ASICs).[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in nociception research. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this potent and selective inhibitor of the ASIC3 channel. The guide details experimental protocols for utilizing this compound in both in vitro and in vivo settings, presents quantitative data in a clear, tabular format, and visualizes key pathways and workflows to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a peptide toxin characterized by a compact structure cross-linked by three disulfide bridges, belonging to the disulfide-rich all-β structural family commonly found in animal venoms.[6][7][8] Its primary pharmacological significance lies in its selective and potent inhibition of ASIC3-containing channels.[1][2][3][4][5][9] ASICs are proton-gated cation channels that are implicated in pain signaling associated with tissue acidosis, a common feature of inflammation and ischemia.[6][7] The selectivity of this compound for ASIC3 over other ASIC subtypes makes it an invaluable tool for dissecting the specific role of this channel in various pain states.[1][3][4][5]

Mechanism of Action

This compound exerts its inhibitory effect on ASIC3 channels through direct, reversible binding to the extracellular side of the channel.[1][3][4][5] This interaction blocks the flow of ions through the channel pore without altering the channel's unitary conductance.[1][3][4][5] A key characteristic of this compound's action is its preferential inhibition of the transient peak current of ASIC3, while having little to no effect on the sustained plateau phase of the current.[1][2] This specific mode of action allows for detailed investigation into the distinct roles of the different phases of ASIC3 activation in nociceptive signaling.

Quantitative Data: this compound Inhibition of ASIC Channels

The inhibitory potency of this compound varies across different ASIC channel subtypes and species. The following tables summarize the key quantitative data for this compound's activity.

| Homomeric ASIC Channel Inhibition by this compound | |

| Channel | IC50 (nM) |

| Rat ASIC3 | 63[1][3][4][5][9] |

| Human ASIC3 | 175[1][2][9] |

| Rat ASIC1a | No effect |

| Rat ASIC1b | No effect |

| Rat ASIC2a | No effect |

| Heteromeric ASIC Channel Inhibition by this compound | |

| Channel | IC50 |

| Rat ASIC2b+3 | 117 nM[1][3][4][5] |

| Rat ASIC1b+3 | 0.9 µM[1][3][4][5] |

| Rat ASIC1a+3 | 2 µM[1][3][4][5] |

| Rat ASIC2a+3 | No effect[1][3][4][5] |

| This compound Inhibition of Native ASIC-like Currents | |

| Preparation | IC50 (nM) |

| Rat Sensory Neurons (PcTx1-resistant) | 216[1][3][5] |

Signaling Pathways in Nociception

ASIC3 channels are key players in the complex signaling pathways that underlie nociception, particularly in inflammatory and acid-induced pain. Located on the peripheral terminals of sensory neurons, ASIC3 acts as a sensor for protons (H+) released during tissue acidosis.[10] Activation of ASIC3 leads to cation influx, membrane depolarization, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.

Several inflammatory mediators can sensitize ASIC3 channels, lowering their activation threshold and amplifying the pain signal. These mediators include serotonin (5-HT), bradykinin (BK), prostaglandin E2 (PGE2), and nerve growth factor (NGF).[10][11][12] Furthermore, other molecules like arachidonic acid (AA) and agmatine (AGM) can directly or indirectly facilitate ASIC3 activation.[10][11][12] this compound, by selectively blocking ASIC3, provides a powerful means to investigate the contribution of this specific pathway to overall nociception.

Experimental Protocols

In Vitro Electrophysiology

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous channel expression.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the desired rat or human ASIC subunits (e.g., ASIC3, ASIC1a, ASIC2b) using standard lipid-based transfection reagents. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.

-

Xenopus Oocytes: Alternatively, cRNA encoding ASIC subunits can be microinjected into Xenopus laevis oocytes. Oocytes are harvested and defolliculated using collagenase treatment. Following injection, oocytes are incubated for 2-7 days to allow for channel expression.

-

Objective: To measure macroscopic currents from the entire cell membrane in response to pH changes and this compound application.

-

Pipette Solution (Intracellular): (in mM) 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES-KOH, pH 7.3.[13]

-

External Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES, pH adjusted as required (e.g., 7.4 for baseline, 6.0-4.0 for activation).

-

Procedure:

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Rapidly perfuse the cell with low pH external solution to evoke an ASIC3 current.

-

To test the effect of this compound, pre-perfuse the cell with the toxin for 30-60 seconds before the low pH stimulus.

-

Wash out the toxin to observe the reversibility of the inhibition.

-

Record currents using an appropriate amplifier and data acquisition software.

-

-

Objective: To measure single-channel currents and assess the direct effect of this compound on the channel without involving intracellular signaling pathways.

-

Procedure:

-

Achieve a whole-cell configuration as described above.

-

Slowly withdraw the pipette from the cell, allowing a small piece of the membrane to excise and reseal with the outside facing the bath solution.

-

Record unitary currents at a holding potential (e.g., -50 mV) during rapid perfusion with low pH solution, both in the absence and presence of this compound in the bath.[13]

-

In Vivo Nociception Models

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Induce long-lasting mechanical hypersensitivity by two injections of acidified saline (100 µL, pH 4.0) into the gastrocnemius muscle, spaced 5 days apart.[1]

-

Assess mechanical withdrawal thresholds on the hind paws using von Frey filaments before and after the injections.

-

To test the preventative effect of this compound, administer the peptide via intramuscular (i.m.) or intrathecal (i.t.) injection prior to the second acid injection.[1]

-

To test the reversal effect, administer this compound after the hypersensitivity is fully established.

-

-

This compound Administration:

-

Intramuscular (i.m.): Inject into the gastrocnemius muscle in a volume of 100 µL.[1]

-

Intrathecal (i.t.): Inject into the subarachnoid space at the lumbar enlargement.

-

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Induce inflammation and mechanical hypersensitivity by injecting CFA (e.g., 1 mg/ml) into the plantar surface of one hind paw.

-

Assess mechanical withdrawal thresholds and paw swelling at baseline and at various time points after CFA injection (e.g., 24 hours).

-

To test the reversal of established hypersensitivity, administer this compound after the inflammation and pain are fully developed.

-

-

This compound Administration:

-

Intraplantar (i.pl.): Inject directly into the inflamed hind paw in a volume of 50 µL.[1]

-

Intrathecal (i.t.): Administer as described above.

-

Peptide Synthesis and Purification

-

Rationale: Chemical synthesis allows for the production of this compound and its analogs for structure-activity relationship studies.

-

SPPS: The linear peptide backbone of this compound can be assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

NCL: For efficient synthesis, the 42-residue peptide can be made by ligating two smaller, separately synthesized fragments.[7]

-

Folding and Oxidation: After cleavage from the resin and purification, the linear peptide is folded under controlled redox conditions to facilitate the correct formation of the three disulfide bridges.

-

Purification: The native this compound can be purified from the venom of Anthopleura elegantissima using a combination of gel permeation, cation-exchange, and reversed-phase chromatography.[6]

Conclusion

This compound stands out as a highly selective and potent inhibitor of ASIC3 channels, making it an indispensable tool for nociception research. Its ability to differentiate between ASIC3 and other ASIC subtypes, as well as its specific action on the transient component of the ASIC3 current, allows for precise investigation into the molecular mechanisms of pain. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to leverage the unique properties of this compound to advance our understanding of pain and to explore ASIC3 as a therapeutic target for the development of novel analgesics.

References

- 1. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solution structure of this compound, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis and folding of this compound, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Rat Muscle Pain Model Based on Intramuscular Formalin Injection - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]

- 12. Manipulation and In Vitro Maturation of Xenopus laevis Oocytes, Followed by Intracytoplasmic Sperm Injection, to Study Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new sea anemone peptide, this compound, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of APETx2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a significant pharmacological tool for studying the role of acid-sensing ion channels (ASICs), particularly ASIC3, in various physiological and pathological processes, most notably pain.[1][2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its interactions with various ion channels, and detailed experimental protocols for its study.

Core Pharmacology and Mechanism of Action